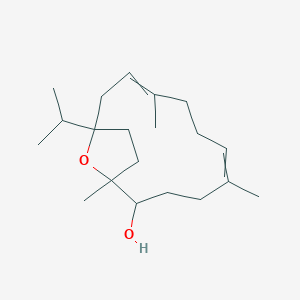

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory properties

Studies suggest that Incensole may possess anti-inflammatory properties. Incensole has been shown to inhibit the production of inflammatory mediators, such as leukotrienes and prostaglandins, in cell cultures [].

Neuroprotective properties

Some research suggests that Incensole may have neuroprotective properties. Studies have shown that Incensole may protect nerve cells from damage caused by oxidative stress [].

Anti-cancer properties

The potential anti-cancer properties of Incensole are also being investigated. Incensole has been shown to induce apoptosis (cell death) in cancer cells [].

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, often referred to as a bicyclic monoterpene, is a complex organic compound primarily derived from the resin of Boswellia species, particularly Boswellia papyrifera. This compound is notable for its unique bicyclic structure, which contributes to its diverse biological activities and applications. Its molecular formula is C20H34O2, and it has a molecular weight of approximately 306.5 g/mol .

The compound's structure features multiple methyl groups and an oxabicyclic framework that enhances its stability and reactivity. This configuration allows it to participate in various

- Research suggests incensole may play a role in anti-inflammatory processes.

- It might achieve this by inhibiting the degradation of IκBα, a molecule involved in inflammatory signaling.

- Incensole acetate, a derivative, has been shown to activate TRPV3 channels, which may also be linked to its anti-inflammatory effects [].

- More research is needed to fully understand incensole's mechanism of action.

- Data on incensole's toxicity is limited.

- As a precaution, handling incensole in research settings should follow general laboratory safety guidelines for organic compounds.

- Hydroxylation: The presence of hydroxyl groups in the structure allows for potential hydroxylation reactions, which can modify its biological activity.

- Esterification: The alcohol functional group can react with acids to form esters, which may enhance its solubility and bioavailability.

- Oxidation: The compound can be oxidized to form ketones or aldehydes, altering its pharmacological properties.

These reactions are crucial for the synthesis of derivatives that may exhibit enhanced therapeutic effects or different biological activities .

Research indicates that 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol possesses various biological activities:

- Anti-inflammatory Properties: It has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

- Antioxidant Activity: The compound exhibits antioxidant properties that may protect cells from oxidative stress .

- Antimicrobial Effects: Some studies have reported its efficacy against certain bacterial strains, indicating potential use as a natural antimicrobial agent .

These activities make it a candidate for further research in therapeutic applications.

The synthesis of 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Boswellia resin using solvents like methanol or ethanol followed by purification techniques such as chromatography.

- Synthetic Routes: Laboratory synthesis may involve multi-step organic reactions starting from simpler terpenes or alcohols. Key steps might include cyclization reactions and functional group modifications to achieve the desired bicyclic structure .

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol could provide an eco-friendly alternative for synthesis.

The applications of 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol span various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, the compound is being explored for use in drugs targeting chronic inflammatory conditions.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage.

- Food Industry: As a natural preservative due to its antimicrobial properties, it could be utilized in food preservation applications.

- Aromatherapy: Extracted from frankincense oil, it is used in aromatherapy for its calming effects .

Interaction studies involving 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol focus on its effects when combined with other compounds:

- Synergistic Effects: Research has indicated that this compound may enhance the efficacy of certain anti-inflammatory agents when used in combination therapies.

- Metabolic Interactions: Studies assessing how this compound interacts with metabolic pathways reveal insights into its pharmacokinetics and potential side effects when used with other medications .

Several compounds share structural similarities with 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Incensole | Bicyclic terpene | Found in frankincense; known for neuroprotective effects |

| Beta-caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties; interacts with cannabinoid receptors |

| Alpha-pinene | Monoterpene | Commonly found in pine resin; known for respiratory benefits |

These compounds are notable for their unique biological activities and potential therapeutic applications but differ in their specific mechanisms of action and efficacy profiles compared to 1,5,9-trimethyl... .